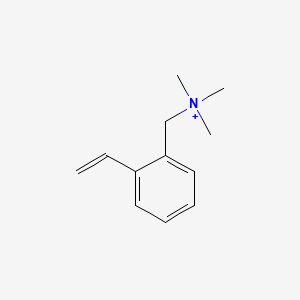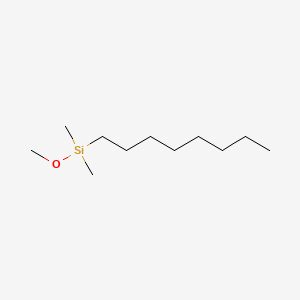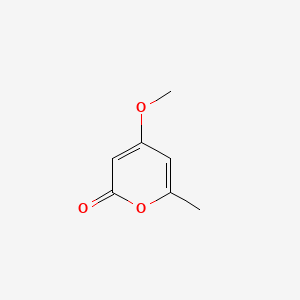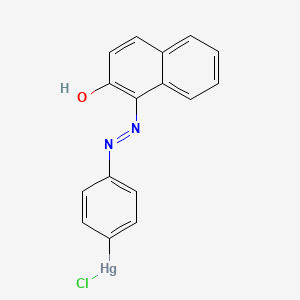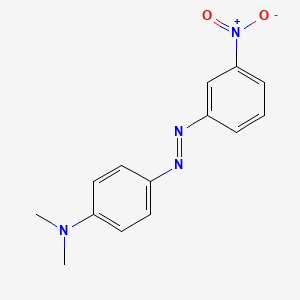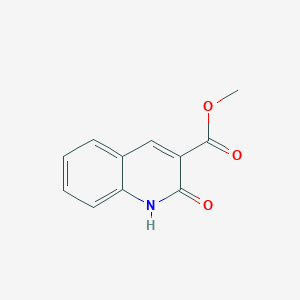
2-氧代-1,2-二氢喹啉-3-羧酸甲酯
描述
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a quinoline core structure with a carboxylate ester group at the 3-position and a keto group at the 2-position. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.
科学研究应用
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has numerous applications in scientific research:
作用机制
Target of Action
The primary target of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is the acetylcholinesterase enzyme (AChE) . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine into choline and acetic acid .
Mode of Action
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate interacts with the acetylcholinesterase enzyme by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the level of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of acetylcholinesterase by Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate affects the cholinergic pathway . This pathway is responsible for the transmission of nerve impulses, which is facilitated by the neurotransmitter acetylcholine . By inhibiting the breakdown of acetylcholine, Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate enhances the conductivity of nerve impulses .
Pharmacokinetics
Its potency in inhibiting acetylcholinesterase suggests that it may have good bioavailability .
Result of Action
The inhibition of acetylcholinesterase by Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate leads to an increase in the level of acetylcholine in the synaptic cleft . This increase enhances the conductivity of nerve impulses, which can help counteract the cognitive and memory reduction observed in conditions like Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine or using monoethyl malonate with N,N’-dicyclohexylcarbodiimide, followed by base-catalyzed ester condensation . Another method involves the condensation of appropriate isothiocyanatobenzene with anion of malonic ester, followed by thermal or acid-catalyzed cyclization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions: Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-1,2-dihydroquinoline-3-carboxylate.
Substitution: The ester group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline-2,3-dicarboxylate derivatives.
Reduction: 2-Hydroxy-1,2-dihydroquinoline-3-carboxylate.
Substitution: Various quinoline derivatives depending on the nucleophile used.
相似化合物的比较
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Tacrine-like molecules: These include dithiocarbamate quinolinones and quinoline-copper complexes, which are also acetylcholinesterase inhibitors.
Quinoline-piperonal compounds: These derivatives have shown potential in treating neurodegenerative diseases.
The uniqueness of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate lies in its specific structural features that allow for diverse chemical modifications and its potent biological activity as an enzyme inhibitor.
属性
IUPAC Name |
methyl 2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPRBJSNMKCUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994717 | |
| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73776-17-7 | |
| Record name | 73776-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


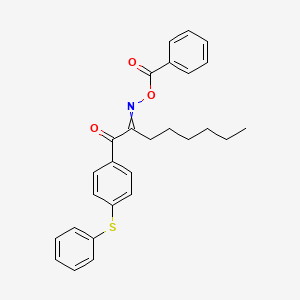


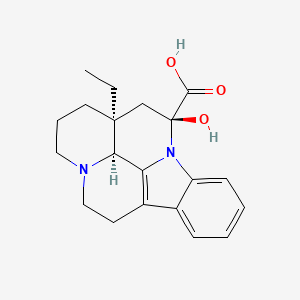
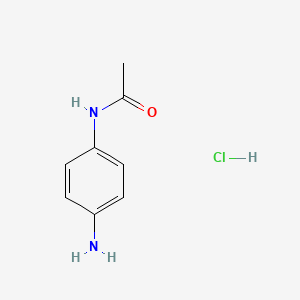
![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/new.no-structure.jpg)
